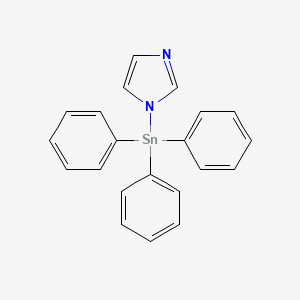
Imidazol-1-yl(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazol-1-yl(triphenyl)stannane is a compound that features an imidazole ring bonded to a triphenylstannane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl(triphenyl)stannane typically involves the reaction of imidazole with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, facilitating its nucleophilic attack on the tin center. The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Imidazol-1-yl(triphenyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center in the triphenylstannane moiety can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coordination Chemistry: The imidazole ring can coordinate to metal centers, forming complexes that can be used in catalysis or as intermediates in organic synthesis.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the tin center can lead to the formation of triphenyltin oxide, while nucleophilic substitution can yield various imidazole derivatives.
科学的研究の応用
Imidazol-1-yl(triphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s ability to coordinate to metal centers makes it useful in the study of metalloenzymes and metalloproteins.
Medicine: Research is ongoing into the potential use of tin-containing compounds in medicinal chemistry, including their potential as anticancer agents.
Industry: this compound can be used in the production of materials with specific electronic or catalytic properties.
作用機序
The mechanism by which imidazol-1-yl(triphenyl)stannane exerts its effects depends on the specific application. In coordination chemistry, the imidazole ring can donate electron density to metal centers, stabilizing metal complexes and facilitating catalytic reactions. In biological systems, the compound can interact with metal ions in metalloenzymes, potentially inhibiting or modifying their activity.
類似化合物との比較
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of applications in chemistry and biology.
Triphenyltin Chloride: A tin-containing compound used in organic synthesis and as a precursor to other tin compounds.
Imidazol-2-yl(triphenyl)stannane: A similar compound with the imidazole ring bonded at a different position on the tin center.
Uniqueness
Imidazol-1-yl(triphenyl)stannane is unique due to the specific positioning of the imidazole ring on the tin center, which can influence its reactivity and coordination properties. This unique structure allows for specific interactions with metal centers and other nucleophiles, making it a valuable reagent in both organic synthesis and coordination chemistry.
特性
CAS番号 |
35843-61-9 |
|---|---|
分子式 |
C21H18N2Sn |
分子量 |
417.1 g/mol |
IUPAC名 |
imidazol-1-yl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C3H3N2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4-1;/h3*1-5H;1-3H;/q;;;-1;+1 |
InChIキー |
JNNABWDLPQRDLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



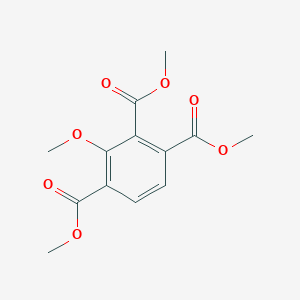
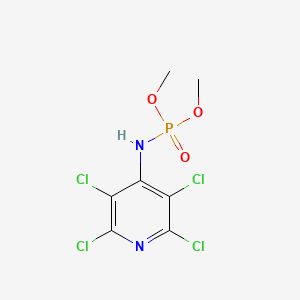

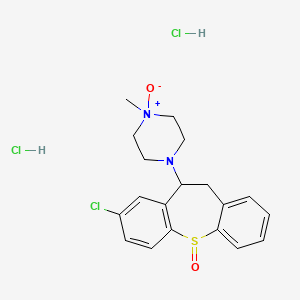
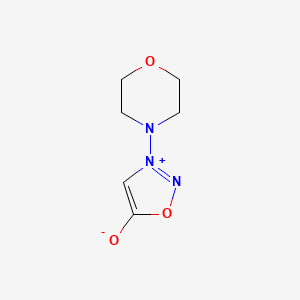
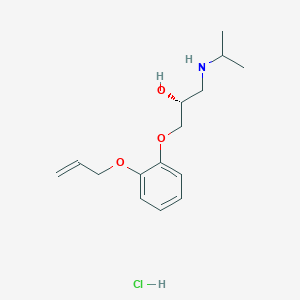
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
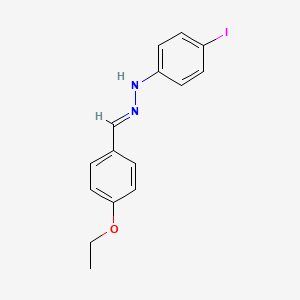
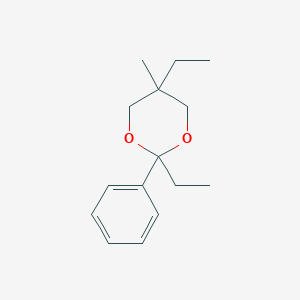
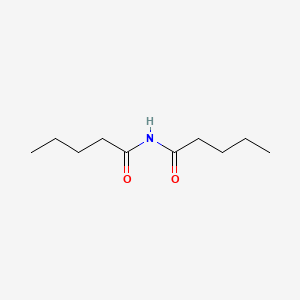

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
